2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18269540
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O2 |
|---|---|
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 2-[5-amino-3-(5-methylfuran-2-yl)pyrazol-1-yl]ethanol |
| Standard InChI | InChI=1S/C10H13N3O2/c1-7-2-3-9(15-7)8-6-10(11)13(12-8)4-5-14/h2-3,6,14H,4-5,11H2,1H3 |
| Standard InChI Key | HTHJFZNOJASPFX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C2=NN(C(=C2)N)CCO |
Introduction
Molecular Formula:
C10H13N3O2
Synthesis
The synthesis of this compound typically involves multistep reactions targeting the formation of the pyrazole ring and subsequent functionalization:
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Formation of Pyrazole Ring:
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Pyrazoles are often synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.
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Introduction of Furan Substituent:
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The furan group can be introduced through electrophilic substitution or coupling reactions.
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Attachment of Ethanol Chain:
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The ethanol side chain is likely added via alkylation using appropriate alkyl halides under basic conditions.
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Final Amination:
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The amino group is introduced via nitration followed by reduction or direct substitution reactions.
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Biological Activity
Compounds with pyrazole and furan moieties are known for diverse biological activities:
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Antimicrobial Properties: Pyrazoles exhibit antibacterial and antifungal effects due to their ability to interact with microbial enzymes.
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Antioxidant Activity: The presence of hydroxyl and amino groups enhances radical scavenging capabilities.
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Potential Anticancer Agents: Pyrazoles have shown cytotoxicity against various cancer cell lines, making them promising candidates for drug development.
Pharmacological Potential
The hydroxyl group in the ethanol chain improves solubility and bioavailability, while the amino group can form hydrogen bonds with biological targets, increasing binding affinity.
Spectroscopic Characterization
To confirm its structure, the following analytical techniques are commonly employed:
| Technique | Observations/Key Features |
|---|---|
| IR Spectroscopy | Peaks for -OH (~3300 cm⁻¹), -NH2 (~3400 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) |
| NMR Spectroscopy | Signals for aromatic protons (furan & pyrazole), hydroxyl proton (broad singlet), and aliphatic protons (ethanol chain) |
| Mass Spectrometry | Molecular ion peak at ~207 m/z confirming molecular weight |
Structural Insights
Studies have highlighted that the integration of a furan group enhances electronic properties, making the compound suitable for electron-rich environments .
Biological Studies
Preliminary in vitro studies suggest that similar pyrazole derivatives exhibit strong radical scavenging activity, comparable to standard antioxidants .
Molecular Modeling
Docking studies indicate that pyrazole derivatives can bind effectively to enzyme active sites, suggesting their role as enzyme inhibitors .
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